1-(pyridin-4-yl)but-3-en-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

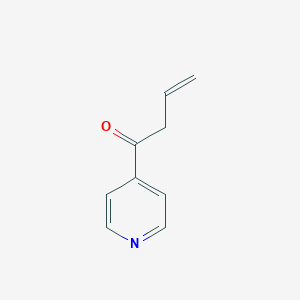

1-(pyridin-4-yl)but-3-en-1-one is an organic compound with the molecular formula C9H9NO It is a derivative of pyridine, characterized by a butenone group attached to the pyridine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-(pyridin-4-yl)but-3-en-1-one can be synthesized through various methods. One common approach involves the reaction of pyridine with butenone derivatives under specific conditions. For instance, the addition of Grignard reagents to pyridine N-oxides followed by treatment with acetic anhydride can yield substituted pyridines . Another method involves the use of titanacyclopropanes reacting with pyridine N-oxides to achieve regioselective C2-H alkylation .

Industrial Production Methods: Industrial production of this compound typically involves large-scale organic synthesis techniques. These methods often utilize catalytic systems and controlled reaction environments to ensure high yields and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions: 1-(pyridin-4-yl)but-3-en-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form pyridine N-oxides.

Reduction: Reduction reactions can convert the butenone group to butanol derivatives.

Substitution: The pyridine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Electrophilic reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products:

Oxidation: Pyridine N-oxides.

Reduction: Butanol derivatives.

Substitution: Various substituted pyridines depending on the electrophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1-(Pyridin-4-yl)but-3-en-1-one is primarily recognized for its potential therapeutic applications. Its derivatives have been studied for their biological activities, including:

- Anticancer Activity : Research indicates that pyridine derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds related to this compound can inhibit tumor growth and induce apoptosis in cancer cells .

- Antimicrobial Properties : The compound has been evaluated for its antibacterial and antifungal activities. Certain derivatives demonstrated significant inhibition against pathogens, suggesting potential use in developing new antimicrobial agents .

- Anti-inflammatory Effects : Some studies suggest that pyridine-based compounds can modulate inflammatory pathways, making them candidates for treating inflammatory diseases .

Materials Science

In materials science, this compound is explored for its optical and electronic properties:

- Fluorescent Materials : Due to its structural features, this compound can be incorporated into fluorescent materials. Its derivatives have been reported to exhibit strong photoluminescence, making them suitable for applications in organic light-emitting diodes (OLEDs) and sensors .

- Electrochemical Applications : The compound's ability to participate in redox reactions has led to investigations into its use in electrochemical devices. It shows promise as an electron transport material in organic solar cells and batteries .

Synthetic Intermediate

This compound serves as a valuable building block in organic synthesis:

- Synthesis of Complex Molecules : It can be utilized to synthesize more complex organic compounds through various reactions such as Michael additions and cross-coupling reactions. This versatility makes it a key intermediate in the synthesis of pharmaceuticals and agrochemicals .

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal examined the effects of a series of pyridine derivatives, including this compound, on human cancer cell lines. The results indicated that these compounds could significantly reduce cell viability and induce apoptosis through the activation of specific apoptotic pathways.

Case Study 2: Material Development

In another research project, researchers synthesized a series of fluorescent polymers incorporating this compound. These materials exhibited tunable emission properties based on their environment, making them suitable for sensor applications.

Mecanismo De Acción

The mechanism of action of 1-(pyridin-4-yl)but-3-en-1-one involves its interaction with specific molecular targets. For instance, it has been studied as a glycolysis inhibitor, where it suppresses the proliferation of endothelial and cancer cells by inhibiting key enzymes in the glycolytic pathway . This compound may also act as a multi-target inhibitor, affecting various biological pathways.

Comparación Con Compuestos Similares

1-(pyridin-4-yl)but-3-en-1-one can be compared with other pyridine derivatives:

Similar Compounds: Pyridine, 2-pyridyl ketones, and 3-pyridyl ketones.

Uniqueness: Unlike simple pyridine, this compound has a butenone group that imparts unique chemical reactivity and potential biological activities.

Actividad Biológica

1-(Pyridin-4-yl)but-3-en-1-one, a compound belonging to the class of heterocyclic chalcones, has garnered attention in recent years due to its diverse biological activities. This article explores the compound's biological properties, focusing on its anticancer potential, enzyme inhibition, and other pharmacological effects.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound features a pyridine ring attached to a butenone moiety, which is crucial for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. Notably, it has been identified as a potent inhibitor of the CYP1A1 enzyme, which is often overexpressed in various carcinomas. The inhibition of this enzyme is linked to cancer chemoprevention.

Case Studies

- CYP1A1 Inhibition : A study demonstrated that derivatives of this compound exhibited selective inhibition of CYP1A1 with IC50 values ranging from 58 to 65 nM. This selectivity indicates potential for development as a cancer chemopreventive agent .

- Cell Line Studies : In vitro tests on human cell lines showed that the compound effectively reduced cell viability in cancerous cells while exhibiting minimal toxicity to normal cells. This selectivity is crucial for therapeutic applications .

Enzyme Inhibition

The compound has also shown promise as an inhibitor of various cytochrome P450 enzymes, particularly CYP1A family members. The specific inhibition of these enzymes can prevent the metabolic activation of pro-carcinogens, thus reducing cancer risk.

The mechanism by which this compound exerts its effects involves:

- Antagonism of the Aryl Hydrocarbon Receptor (AhR) : The compound has been shown to antagonize AhR-mediated pathways, which are often implicated in the development of cancer through the metabolism of environmental toxins .

Other Biological Activities

Beyond its anticancer effects, this compound exhibits several other pharmacological activities:

- Anti-inflammatory Effects : Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines such as IL-6 and TNF-alpha, suggesting potential applications in treating inflammatory diseases .

Data Tables

Propiedades

IUPAC Name |

1-pyridin-4-ylbut-3-en-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c1-2-3-9(11)8-4-6-10-7-5-8/h2,4-7H,1,3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIQYDUSLAZUOSQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC(=O)C1=CC=NC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.